molecular formula C5H8N2O2S B14509565 3-Methyl-2-(nitromethylidene)-1,3-thiazolidine CAS No. 62812-73-1

3-Methyl-2-(nitromethylidene)-1,3-thiazolidine

Cat. No.: B14509565
CAS No.: 62812-73-1
M. Wt: 160.20 g/mol
InChI Key: SNQRNCJUWHEPBW-UHFFFAOYSA-N
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Description

3-Methyl-2-(nitromethylidene)-1,3-thiazolidine is a heterocyclic compound with the molecular formula C5H6N2O3S. It is also known as nitrothiazolone. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The nitromethylidene group attached to the thiazolidine ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(nitromethylidene)-1,3-thiazolidine typically involves the reaction of thiazolidine derivatives with nitromethane under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(nitromethylidene)-1,3-thiazolidine undergoes various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron or zinc in the presence of acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron, zinc, and hydrochloric acid are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the thiazolidine ring.

    Reduction: Amino derivatives of the thiazolidine ring.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-(nitromethylidene)-1,3-thiazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(nitromethylidene)-1,3-thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitromethylidene group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The thiazolidine ring structure allows the compound to fit into specific binding sites, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-thiazolidine: Lacks the nitromethylidene group, resulting in different chemical properties.

    3-Methyl-2-(chloromethylidene)-1,3-thiazolidine: Contains a chloromethylidene group instead of a nitromethylidene group, leading to different reactivity.

    3-Methyl-2-(hydroxymethylidene)-1,3-thiazolidine: Contains a hydroxymethylidene group, which affects its chemical behavior.

Uniqueness

3-Methyl-2-(nitromethylidene)-1,3-thiazolidine is unique due to the presence of the nitromethylidene group, which imparts distinct redox properties and reactivity. This makes it valuable for specific applications in research and industry where such properties are desired.

Properties

CAS No.

62812-73-1

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

3-methyl-2-(nitromethylidene)-1,3-thiazolidine

InChI

InChI=1S/C5H8N2O2S/c1-6-2-3-10-5(6)4-7(8)9/h4H,2-3H2,1H3

InChI Key

SNQRNCJUWHEPBW-UHFFFAOYSA-N

Canonical SMILES

CN1CCSC1=C[N+](=O)[O-]

Origin of Product

United States

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